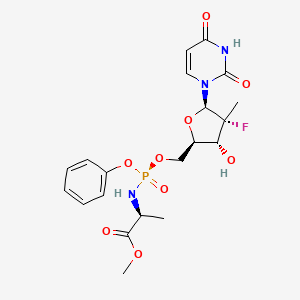

Sofosbuvir impurity N

説明

This compound is a nucleotide analog prodrug with structural similarities to Sofosbuvir (). Its molecular formula is C20H25FN3O9P (molecular weight: 501.40 g/mol), featuring a methyl ester group, a fluorinated oxolane ring, and a 2,4-dioxopyrimidin-1-yl nucleobase (). The compound likely acts as a polymerase inhibitor, mirroring Sofosbuvir’s mechanism against RNA viruses like hepatitis C virus (HCV) .

特性

IUPAC Name |

methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN3O9P/c1-12(17(27)30-3)23-34(29,33-13-7-5-4-6-8-13)31-11-14-16(26)20(2,21)18(32-14)24-10-9-15(25)22-19(24)28/h4-10,12,14,16,18,26H,11H2,1-3H3,(H,23,29)(H,22,25,28)/t12-,14+,16+,18+,20+,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASYBZIIPQSWBV-ZWXZMKCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

ソフォスブビル不純物Nの合成には、官能基の保護と脱保護、ならびに目的の化学変換を達成するための特定の試薬と条件の使用など、いくつかのステップが含まれます。一般的な合成経路には以下が含まれます。

末端ヒドロキシル基のグラフト化: 最初の化合物を保護基で保護して中間体を取得します。

第2の保護基のグラフト化: 中間体の環状ヒドロキシルに保護基を付加します。

第1の保護基の除去: 別の中間体を得るために行います。

第3の保護基のグラフト化: 中間体の末端ヒドロキシルに保護基を付加します。

第3の保護基の除去: ソフォスブビル不純物Nを得るために行います.

ソフォスブビル不純物Nの工業的生産方法は、同様のステップを踏みますが、大規模生産に最適化されており、高純度と高収率が確保されています。 高速液体クロマトグラフィー(HPLC)などの技術は、精製と品質管理に使用されます .

化学反応の分析

科学研究アプリケーション

ソフォスブビル不純物Nは、以下を含むさまざまな科学研究アプリケーションで使用されています。

化学: ソフォスブビルの純度と品質を保証するために、分析化学における参照標準として使用されます。

生物学: ソフォスブビルの代謝経路と分解生成物を理解するために研究されています。

医学: 医薬品製剤中の不純物の検出と定量のための分析方法の開発と検証に使用されます。

科学的研究の応用

Medicinal Chemistry

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly against RNA viruses. Research indicates that derivatives of pyrimidine compounds can inhibit viral replication by targeting the RNA-dependent RNA polymerase (RdRp) enzyme, which is critical for the replication of viruses such as SARS-CoV-2 .

Case Study : A study published in Molecules highlighted the effectiveness of nucleoside analogs similar to methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl) in inhibiting RdRp activity. The results showed a significant reduction in viral load in vitro, suggesting potential therapeutic applications for respiratory viral infections .

Pharmacology

Phosphorylation Mechanism

The compound's structure includes a phenoxyphosphoryl group that enhances its bioactivity through phosphorylation mechanisms. Phosphorylated compounds often exhibit improved solubility and bioavailability, making them suitable candidates for drug development .

Table 1: Comparison of Bioactivity

| Compound | Activity Type | Target | Reference |

|---|---|---|---|

| Methyl (2S)-2... | Antiviral | RdRp | |

| Isopropyl (2S)-... | Antiviral | RdRp | |

| 6-Azauridine | Antiviral | RdRp |

Biotechnology

Gene Delivery Systems

The unique chemical structure allows for the potential use of methyl (2S)-2... in gene delivery systems. Its ability to form stable complexes with nucleic acids could be harnessed to improve the efficiency of gene therapy techniques.

Case Study : Research has demonstrated that phosphoramidate prodrugs can facilitate the delivery of oligonucleotides into cells. The incorporation of methyl (2S)-2... into these systems may enhance cellular uptake and therapeutic efficacy .

作用機序

ソフォスブビル不純物Nの作用機序は、その化学構造と反応性に関連しています。不純物として、治療効果はありませんが、ソフォスブビルの安定性と有効性に影響を与える可能性があります。 酵素やその他のタンパク質との相互作用を含み、不純物の形成または分解につながる可能性のある分子標的と経路が含まれます .

類似化合物との比較

Structural Analogues in Antiviral Therapeutics

Key Structural Differences and Implications :

Methyl esters are also more susceptible to hydrolysis, which could accelerate prodrug activation or degradation . Remdesivir’s 2-ethylbutyl ester enhances metabolic stability and intracellular retention, critical for prolonged antiviral activity against coronaviruses .

Nucleobase Modifications: The target compound’s 2,4-dioxopyrimidin-1-yl base mimics natural nucleotides, enabling incorporation into viral RNA and chain termination . Remdesivir’s pyrrolotriazine-7-yl base and cyano group improve binding to viral polymerases, conferring broad-spectrum activity .

Fluorine Substitution: The 4-fluoro group in the target compound and Sofosbuvir enhances metabolic stability by resisting enzymatic degradation, a strategy also seen in antiviral drugs like Tenofovir .

Pharmacokinetic and Bioactivity Insights

- Sofosbuvir : Demonstrated >90% HCV cure rates due to its isopropyl ester, which improves liver-targeted delivery via hydrolysis to the active uridine analog .

- Target Compound: Limited bioactivity data are available, but its methyl ester may reduce plasma half-life compared to Sofosbuvir. Preclinical studies are needed to assess efficacy against HCV or other viruses.

- Remdesivir : Broad antiviral activity relies on delayed metabolism, allowing incorporation into viral RNA. Its higher molecular weight (602.6 g/mol) reflects extended side-chain modifications .

生物活性

Methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, commonly referred to as Sofosbuvir , is a nucleotide analog that has garnered significant attention for its antiviral properties, particularly in the treatment of Hepatitis C Virus (HCV) infections. This article delves into its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Weight | 529.5 g/mol |

| Molecular Formula | C22H29FN3O9P |

| XLogP3 | 1 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 11 |

| Rotatable Bond Count | 11 |

| Topological Polar Surface Area | 153 Ų |

| Complexity | 913 |

Sofosbuvir acts as a direct-acting antiviral agent by inhibiting the HCV NS5B polymerase enzyme. This inhibition prevents the replication of viral RNA, effectively halting the progression of the infection. The compound is a prodrug that is converted intracellularly into its active form, which then competes with natural nucleotides for incorporation into the growing RNA chain. This results in chain termination during viral RNA synthesis .

Antiviral Activity

Sofosbuvir has demonstrated potent antiviral activity against various HCV genotypes. Clinical studies have shown that it can lead to sustained virologic response (SVR) rates exceeding 90% when used in combination therapies. For example:

- Clinical Trial Findings : In a Phase III clinical trial involving patients with chronic HCV infection, Sofosbuvir combined with ledipasvir showed an SVR rate of approximately 99% after 12 weeks of treatment .

Case Studies

- Chronic Hepatitis C Treatment : A study involving 600 patients treated with Sofosbuvir and ribavirin reported an overall SVR of 96%, with higher efficacy observed in patients without cirrhosis .

- HCV Genotype 3 : Another case study indicated that Sofosbuvir combined with daclatasvir achieved an SVR of 97% in patients with genotype 3 HCV, highlighting its effectiveness across different viral strains .

Safety and Side Effects

Sofosbuvir is generally well-tolerated. Common side effects include fatigue, headache, and nausea. Serious adverse events are rare but can occur, particularly in patients with advanced liver disease or those receiving multiple medications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。